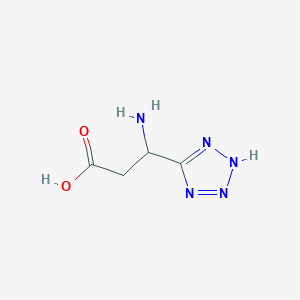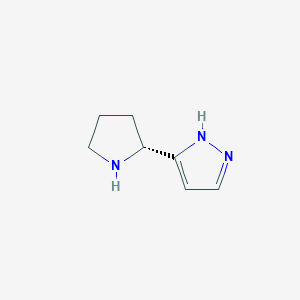![molecular formula C15H18Cl2N2O3 B13552769 [2-(Cycloheptylamino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate CAS No. 722490-24-6](/img/structure/B13552769.png)
[2-(Cycloheptylamino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Cycloheptylamino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate: is a synthetic organic compound characterized by its unique chemical structure, which includes a cycloheptylamino group, a dichloropyridine ring, and an ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Cycloheptylamino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Cycloheptylamino Group: This step involves the reaction of cycloheptylamine with an appropriate acylating agent to form the cycloheptylamino group.
Introduction of the Dichloropyridine Ring: The dichloropyridine ring is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with a chlorinating agent.
Esterification: The final step involves the esterification of the intermediate product with 2,6-dichloropyridine-4-carboxylic acid under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Common industrial methods include batch and continuous flow synthesis, utilizing automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cycloheptylamino group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the ester linkage, converting it into an alcohol or aldehyde.
Substitution: The dichloropyridine ring can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or aldehydes. Substitution reactions can result in a variety of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(Cycloheptylamino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in studying enzyme functions and cellular pathways.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases, particularly those involving enzyme inhibition or receptor modulation.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer synthesis.
Mechanism of Action
The mechanism of action of [2-(Cycloheptylamino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate involves its interaction with specific molecular targets. The cycloheptylamino group and dichloropyridine ring play crucial roles in binding to enzymes or receptors, modulating their activity. The ester linkage may also contribute to the compound’s overall bioactivity by influencing its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
[2-(Cyclohexylamino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
[2-(Cyclopentylamino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate: Contains a cyclopentyl group, leading to different steric and electronic properties.
[2-(Cyclooctylamino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate: Features a larger cyclooctyl group, affecting its binding affinity and reactivity.
Uniqueness
The uniqueness of [2-(Cycloheptylamino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate lies in its cycloheptylamino group, which provides distinct steric and electronic characteristics. This influences its reactivity and binding properties, making it a valuable compound for various scientific applications.
Properties
CAS No. |
722490-24-6 |
|---|---|
Molecular Formula |
C15H18Cl2N2O3 |
Molecular Weight |
345.2 g/mol |
IUPAC Name |
[2-(cycloheptylamino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate |
InChI |
InChI=1S/C15H18Cl2N2O3/c16-12-7-10(8-13(17)19-12)15(21)22-9-14(20)18-11-5-3-1-2-4-6-11/h7-8,11H,1-6,9H2,(H,18,20) |
InChI Key |
SQVNGVVQJNAZEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)COC(=O)C2=CC(=NC(=C2)Cl)Cl |
solubility |
5.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


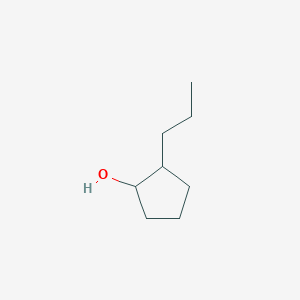
![N-{4-[1-(furan-2-yl)-2-azaspiro[3.3]heptane-2-carbonyl]phenyl}prop-2-enamide](/img/structure/B13552697.png)
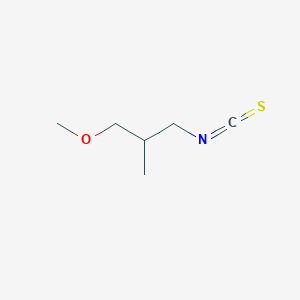
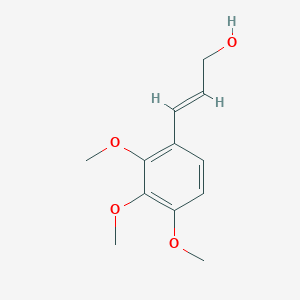
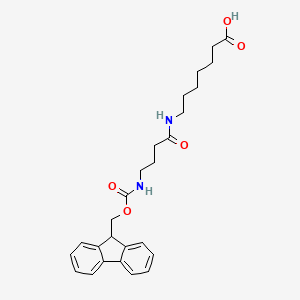
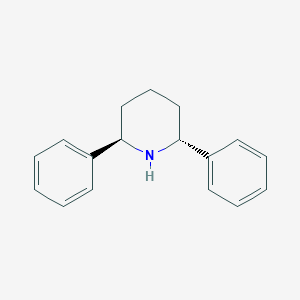
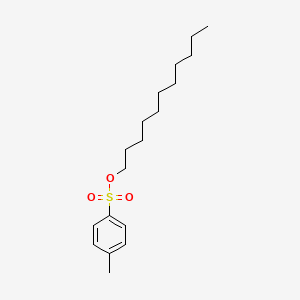
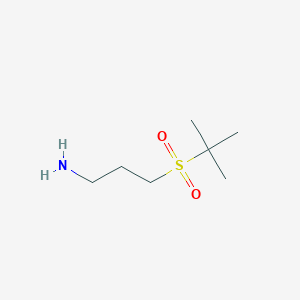

![4-[2-(4,5-Dibromothiophen-3-yl)-1,3-oxazol-5-yl]morpholine](/img/structure/B13552771.png)

![1-[(2-Aminoethyl)sulfanyl]-2-methoxyethanehydrochloride](/img/structure/B13552791.png)
